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CAS No.: 58380-12-4

Cat. No.: B1278515
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Technical Guide: 2-[(2-Bromophenyl)methyl]propanedioic Acid
Executive Summary

2-[(2-Bromophenyl)methyl]propanedioic acid (CAS: 58380-12-4), also known as (2-
Bromobenzyl)malonic acid, serves as a critical C3-building block in organic synthesis and
medicinal chemistry. Its structural utility lies in the dual carboxylic acid functionality combined
with an ortho-brominated aromatic ring. This configuration allows for divergent synthetic
pathways: controlled decarboxylation to yield 3-(2-bromophenyl)propanoic acid derivatives or
direct cyclization strategies (e.g., intramolecular Heck reactions) to access indanone and indole
scaffolds.

This guide provides a rigorous technical analysis of the compound's synthesis, handling, and
application in drug development, emphasizing process control to mitigate premature
decarboxylation.
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Chemical Profile & Specifications

Property Specification

IUPAC Name 2-[(2-Bromophenyl)methyl]propanedioic acid
(2-Bromobenzyl)malonic acid; o-

Synonyms ] ]
Bromobenzylmalonic acid

CAS Registry Number 58380-12-4

Molecular Formula C10H9BrO4

Molecular Weight 273.08 g/mol

Physical State Crystalline Solid

B Soluble in EtOH, DMSO, DMF; sparingly soluble

Solubility )
In water

pKa (Predicted) pKai = 2.8, pKaz = 5.7

Synthesis Protocol: The Malonic Ester Route

The synthesis of 2-[(2-bromophenyl)methyl]propanedioic acid relies on the classic malonic
ester synthesis. However, the presence of the ortho-bromo substituent introduces steric
considerations and electronic effects that necessitate specific protocol adjustments to minimize
dialkylation and ensure high yields.

Core Reaction Scheme

D
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Figure 1: Step-wise synthesis pathway from diethyl malonate to the target dicarboxylic acid.

Detailed Methodology

Step 1: Enolate Formation & Alkylation[1]

» Reagents: Diethyl malonate (1.0 eq), Sodium Ethoxide (1.05 eq), 2-Bromobenzyl bromide
(1.0 eq).

e Solvent: Anhydrous Ethanol (0.5 M concentration).

e Protocol:

[¢]

Prepare a solution of sodium ethoxide in anhydrous ethanol under N2 atmosphere.

o Add diethyl malonate dropwise at 0°C to prevent exotherms. Stir for 30 minutes at room
temperature (RT) to ensure complete enolate formation.

o Add 2-bromobenzyl bromide dropwise. The ortho-bromo substituent provides steric bulk;
slow addition prevents local high concentrations that could favor dialkylation.

o Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the benzyl bromide is
consumed.

o Concentrate the mixture in vacuo, resuspend in water, and extract with diethyl ether. Dry
over MgSOa4 and concentrate to yield Diethyl 2-(2-bromobenzyl)malonate (CAS: 66192-11-
8).

Step 2: Hydrolysis (Saponification)

o Reagents: Diethyl 2-(2-bromobenzyl)malonate, NaOH (2.5 eq, 10% ag. solution).

e Protocol:

o Suspend the diester in the NaOH solution. Heat to mild reflux (80°C) for 2 hours. The
solution will become homogeneous as the dicarboxylate salt forms.

o Cool the reaction mixture to 0°C in an ice bath.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.vedantu.com/question-answer/the-most-direct-malonic-ester-synthesis-of-the-3-class-11-chemistry-cbse-5f8d2115177aeb679908f86b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278515?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Critical Step: Acidify slowly with 6M HCI to pH 1-2. Do not allow the temperature to rise
above 20°C.

o The dicarboxylic acid will precipitate as a white solid. Filter and wash with cold water.

o Drying: Dry in a vacuum desiccator over P20s at RT. Avoid oven drying >60°C to prevent
decarboxylation.

Mechanistic Insight & Process Control
The Ortho-Effect & Alkylation Efficiency

The 2-bromo substituent on the benzyl electrophile exerts a steric hindrance that slightly
retards the S_N2 attack compared to unsubstituted benzyl bromide. However, the electron-
withdrawing inductive effect (-1) of the bromine atom activates the benzylic carbon, partially
compensating for the steric penalty.

e Process Control Point: Use a slight excess of the enolate (1.05 eq) rather than the alkyl
halide to ensure complete consumption of the expensive brominated precursor.

Decarboxylation Dynamics
The target molecule is a substituted malonic acid. Like all 1,3-dicarboxylic acids, it is

thermodynamically unstable with respect to decarboxylation upon heating.

The transition state involves a cyclic six-membered ring mechanism facilitated by hydrogen
bonding. For 2-[(2-bromophenyl)methyl]propanedioic acid, this typically occurs above
130°C, but trace impurities (transition metals or acids) can lower this threshold.

Applications in Drug Discovery

This compound is a versatile intermediate for synthesizing heterocycles and specific drug
candidates.

Pathway A: Decarboxylation to 3-(2-
Bromophenyl)propanoic Acid
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Controlled thermal decarboxylation (150°C, neat or in high-boiling solvent like DMSO) yields 3-
(2-bromophenyl)propanoic acid. This is a key intermediate for:

» Dihydrocoumarins: Via intramolecular cyclization.

¢ Indanones: Via Friedel-Crafts acylation (after converting acid to acid chloride).

Pathway B: Intramolecular Heck Cyclization

The presence of the ortho-bromine allows for palladium-catalyzed coupling.

2-[(2-Bromophenyl)methyl]
propanedioic Acid

______________________ .
Pathway A: Decarbox;lﬁ(ofl ' Pa% B: Pd-Catalysis

Heat (150°C) Pd(OAc)2, Ligand
-CO2 Base

sl

3-(2-Bromophenyl) Indane-based
propanoic acid Scaffolds

Click to download full resolution via product page

Figure 2: Divergent application pathways for the target scaffold.

Safety & Handling

o Hazard Classification: Irritant (Skin/Eye).

e Handling: Use standard PPE. The 2-bromobenzyl bromide precursor is a potent lachrymator
and skin irritant; handle only in a fume hood.

o Storage: Store in a cool, dry place (< 25°C). Long-term storage at 4°C is recommended to
prevent slow decarboxylation.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1278515/docs?utm_src=pdf-body-img#2-2-bromophenyl-methyl-propanedioic-acid-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278515?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

References

o Preparation of Diethyl 2-(2-bromobenzyl)malonate.PrepChem. Accessed February 18, 2026.

e 2-[(2-bromophenyl)methyl]propanedioic acid - Product Data.Sigma-Aldrich. Accessed
February 18, 2026.

 Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.Google Patents
(CN102211994B). Accessed February 18, 2026.

e Malonic Ester Synthesis: Mechanism and Applications.Vedantu. Accessed February 18,
2026.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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